molecular formula C21H27N5O2 B271868 N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine

N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine

Katalognummer B271868
Molekulargewicht: 381.5 g/mol
InChI-Schlüssel: FMNCUBZQBYNJOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the activation of B cells and is a target for the treatment of various diseases, including cancer and autoimmune disorders.

Wirkmechanismus

TAK-659 is a selective inhibitor of N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine, which is a crucial enzyme involved in the activation of B cells. This compound plays a critical role in the B cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 binds to the active site of this compound and inhibits its activity, leading to the suppression of BCR signaling and the subsequent proliferation of B cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent biochemical and physiological effects in preclinical studies. Inhibition of this compound activity by TAK-659 leads to the suppression of BCR signaling and the subsequent proliferation of B cells. This, in turn, leads to the suppression of autoimmune responses and the reduction of tumor growth in several cancer models.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for lab experiments, including its potent inhibitory activity against N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine and its selectivity for this compound over other kinases. Additionally, TAK-659 has shown excellent pharmacokinetic properties, including good oral bioavailability and long half-life. However, one of the limitations of TAK-659 is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

Zukünftige Richtungen

Several future directions can be explored for TAK-659, including its potential applications in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, the combination of TAK-659 with other inhibitors of the BCR signaling pathway may lead to synergistic effects and improved therapeutic outcomes. Furthermore, the development of TAK-659 analogs with improved pharmacokinetic properties and reduced toxicity may lead to the development of more effective treatments for various diseases.

Synthesemethoden

The synthesis of TAK-659 involves several steps, including the preparation of intermediates and the final coupling reaction. The initial step involves the preparation of 3-methoxy-4-hydroxybenzaldehyde, which is then converted into the corresponding methyl ether. The next step involves the preparation of 1-(4-methylphenyl)-1H-tetrazole-5-amine, which is then coupled with the methyl ether to form the desired intermediate. The final step involves the coupling of the intermediate with N-(tert-butyl)-N-(3-bromo-4-fluorobenzyl)amine, followed by deprotection to obtain TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. Preclinical studies have shown that TAK-659 inhibits N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine activity and reduces the proliferation of B cells, leading to the suppression of autoimmune responses. Additionally, TAK-659 has been shown to have potent antitumor activity in several cancer models, including lymphoma and leukemia.

Eigenschaften

Molekularformel

C21H27N5O2

Molekulargewicht

381.5 g/mol

IUPAC-Name

N-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C21H27N5O2/c1-15-6-9-17(10-7-15)26-20(23-24-25-26)14-28-18-11-8-16(12-19(18)27-5)13-22-21(2,3)4/h6-12,22H,13-14H2,1-5H3

InChI-Schlüssel

FMNCUBZQBYNJOB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNC(C)(C)C)OC

Kanonische SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNC(C)(C)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.